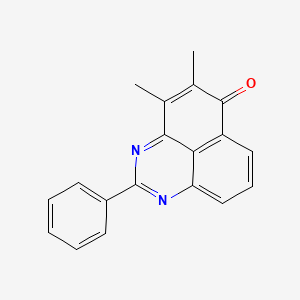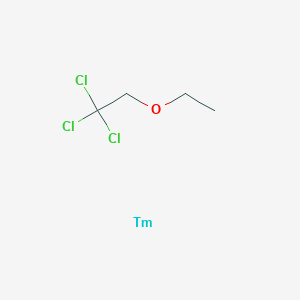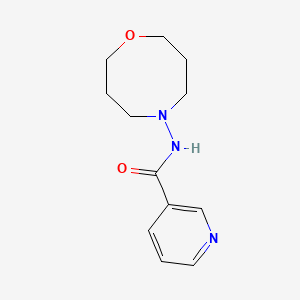
3-Pyridinecarboxamide, N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)- is a complex organic compound that features both a pyridine ring and an oxazocin ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.
Formation of the Oxazocin Ring: The oxazocin ring can be synthesized through a series of cyclization and reduction reactions.
Coupling Reactions: The final step would involve coupling the pyridine and oxazocin rings under specific conditions, possibly using catalysts and reagents like palladium or copper complexes.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the ring structures.
Reduction: Reduction reactions could target the oxazocin ring, potentially converting it to a more saturated form.
Substitution: Substitution reactions might occur at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper complexes.
Major Products
The major products of these reactions would depend on the specific conditions but could include various substituted pyridine or oxazocin derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Industrially, it could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide: A simpler compound with just the pyridine ring.
N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)-amine: A compound with the oxazocin ring but without the pyridine moiety.
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)- lies in its combined structure, which might confer unique biological activities or chemical reactivity compared to its simpler counterparts.
Properties
CAS No. |
61999-65-3 |
|---|---|
Molecular Formula |
C12H17N3O2 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(1,5-oxazocan-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c16-12(11-4-1-5-13-10-11)14-15-6-2-8-17-9-3-7-15/h1,4-5,10H,2-3,6-9H2,(H,14,16) |
InChI Key |
MLJWEMUQTZBICH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCCOC1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


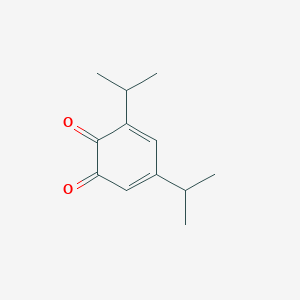
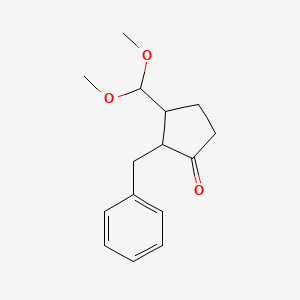
![2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile](/img/structure/B14550893.png)
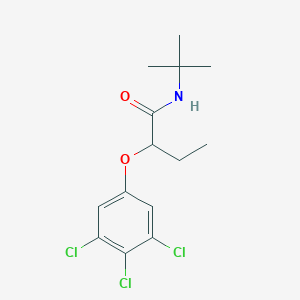
![5-[(3-Hydroxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14550908.png)
![Bis(2-ethoxyethyl) 2-[(2-ethoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14550910.png)
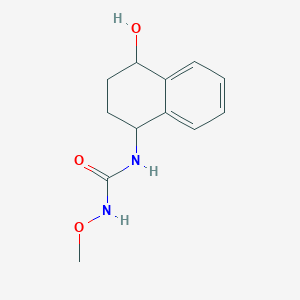
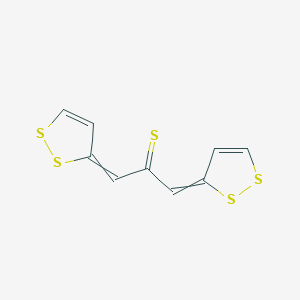
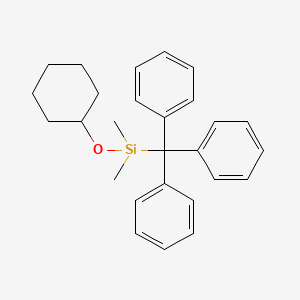
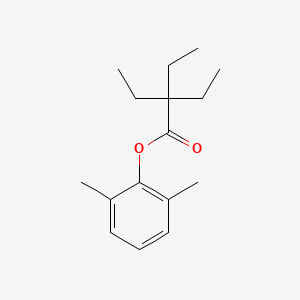
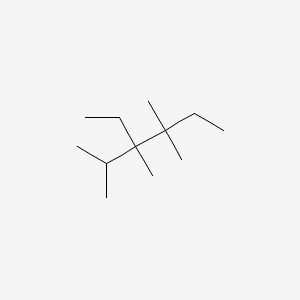
![Methyl 3-(bicyclo[2.2.1]heptan-1-yl)benzoate](/img/structure/B14550959.png)
